molecular formula C22H28ClN3OS B2386358 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1215784-48-7

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No. B2386358
CAS RN: 1215784-48-7
M. Wt: 418
InChI Key: BJDDYAKMWYQTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity A study focused on the synthesis and activity of various compounds based on thiazole and thiazoline derivatives, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide, has shown anti-inflammatory activity. These compounds were synthesized through coupling of bases with acid chlorides, and their hydrochloride salts demonstrated significant anti-inflammatory activity across specific concentration ranges. Moreover, one of the compounds was found to have no adverse effect on myocardial function at a particular concentration, highlighting its potential therapeutic value (Lynch et al., 2006).

Synthesis of Triazine Derivatives Another research avenue involves the synthesis of 1,3,5-triazine derivatives, showcasing the versatility of dimethylamino compounds in creating structurally diverse molecules. This study demonstrated the preparation of 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine and its derivatives, further underlining the chemical utility of dimethylamino functionalities in heterocyclic compound synthesis (Zhang Li-hu, 2014).

Ring Closure Reactions and Heterocyclic Syntheses Explorations into cyclisation reactions have provided insights into the synthesis of dimethyl- and phenylimidazolinones and thiazolinones from substituted thiopropanamides. These reactions lead to compounds with potential biological activities, demonstrating the synthetic versatility of dimethylamino-containing compounds in generating biologically active heterocycles (Sedlák et al., 2003).

Diverse Heterocyclic Library Generation Utilizing dimethylamino derivatives as starting materials, a study generated a structurally diverse library of compounds through alkylation and ring closure reactions. This research highlights the role of dimethylamino compounds in creating a wide array of chemically and potentially pharmacologically interesting molecules, ranging from dithiocarbamates to thioethers and various heterocyclic compounds (Roman, 2013).

Antimicrobial and Antitumor Activity Further research into thiazolidinone derivatives has unveiled compounds with antimicrobial and antitumor activities. For instance, a series of thiazolidinone compounds demonstrated activity against bacterial and fungal strains, showcasing the potential of dimethylamino derivatives in contributing to the development of new therapeutic agents with antimicrobial properties (Patel et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-16-14-17(2)21-19(15-16)23-22(27-21)25(13-12-24(3)4)20(26)11-10-18-8-6-5-7-9-18;/h5-9,14-15H,10-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDYAKMWYQTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.